4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate
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Overview
Description
4-bromo-1-naphthyl [(1-bromo-2-naphthyl)oxy]acetate is an organic compound characterized by the presence of bromine atoms and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-naphthyl [(1-bromo-2-naphthyl)oxy]acetate typically involves the reaction of 4-bromo-1-naphthol with 1-bromo-2-naphthol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-naphthyl [(1-bromo-2-naphthyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-1-naphthyl [(1-bromo-2-naphthyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-naphthyl [(1-bromo-2-naphthyl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-naphthol
- 4-bromo-1-naphthol
- 1,6-dibromo-2-naphthol
Uniqueness
Its dual naphthyl groups and bromine atoms make it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C22H14Br2O3 |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl) 2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C22H14Br2O3/c23-18-10-12-19(17-8-4-3-7-16(17)18)27-21(25)13-26-20-11-9-14-5-1-2-6-15(14)22(20)24/h1-12H,13H2 |
InChI Key |
PYICYCIGNHYZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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